Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate
Beschreibung
Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydrazinyl groups
Eigenschaften
CAS-Nummer |
489420-57-7 |
|---|---|
Molekularformel |
C13H16F3N3O3 |
Molekulargewicht |
319.28g/mol |
IUPAC-Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C13H16F3N3O3/c1-8-6-4-5-7-10(8)18-19-12(11(21)22-3,13(14,15)16)17-9(2)20/h4-7,18-19H,1-3H3,(H,17,20) |
InChI-Schlüssel |
COPBSAATJQNBBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C |
Kanonische SMILES |
CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl trifluoroacetate with acetamide under controlled conditions to form the trifluoroacetamide intermediate . This intermediate is then reacted with 2-methylphenylhydrazine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-acetamido-3,3,3-trifluoro-2-((6-methylpyridin-2-yl)amino)propanoate
- Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-
- 4-(Trifluoroacetyl)toluene
Uniqueness
Methyl 2-(acetylamino)-3,3,3-trifluoro-2-[2-(2-methylphenyl)hydrazino]propanoate is unique due to its combination of trifluoromethyl and hydrazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
